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molecular formula C11H7BrOS2 B8403474 6-(4-Bromophenyl)-2-mercapto-thiopyran-4-one

6-(4-Bromophenyl)-2-mercapto-thiopyran-4-one

Cat. No. B8403474
M. Wt: 299.2 g/mol
InChI Key: LJUUSVUFINKKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105518B2

Procedure details

To a stirred solution of LDA (20 mL, 40 mmol) in 40 mL anhydrous THF under an atmosphere of nitrogen was added slowly a solution of 1-(4-Bromophenyl)-butane-1,3-dione (4.84 g, 20 mmol) dissolved in THF (30 mL). After addition was complete the mixture was allowed to warm slowly to ambient temperature and stir for 10 minutes. The solution was re-cooled to −78° C. for the addition of a solution of carbon disulfide (1.2 mL, 20 mmol) in THF (20 mL). This temperature was maintained for 2 hours, before warming slowly to ambient temperature and stirred for 18 hours. Cold water (150 mL) was added and mixture was heated to 60° C. with good stirring for 3 hours. The volatiles were removed in vacuo and the aqueous solution was washed with diethyl ether (2×100 mL). The aqueous solution was acidified to pH 1 with 2N HCl, and the orange precipitate was filtered from the acid, washed with water, and dried by vacuum desiccation. Orange solid (5.07 g, 85%); LCMS m/z 299, 301 ([M+1]+) 298, 300 ([M−1]−), 1H-NMR (D6-DMSO): 7.10 (s, 1H, H-3), 7.36 (s, 1H, H-5), 7.69 (d, 2H, J=8.6 Hz, Arom), 7.76 (d, 2H, J=8.6 Hz, Arom); infrared spectrum (cm−1): 815, 950, 1008, 1072, 1202, 1451, 1364, 1451, 1487, 1508, 1584.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=O)[CH2:17][C:18](=[O:20])[CH3:19])=[CH:12][CH:11]=1.[C:22](=[S:24])=[S:23].O>C1COCC1>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[S:23][C:22]([SH:24])=[CH:19][C:18](=[O:20])[CH:17]=2)=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
4.84 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CC(C)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
This temperature was maintained for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before warming slowly to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
mixture was heated to 60° C.
STIRRING
Type
STIRRING
Details
with good stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
WASH
Type
WASH
Details
the aqueous solution was washed with diethyl ether (2×100 mL)
FILTRATION
Type
FILTRATION
Details
the orange precipitate was filtered from the acid
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried by vacuum desiccation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=CC(C=C(S1)S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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